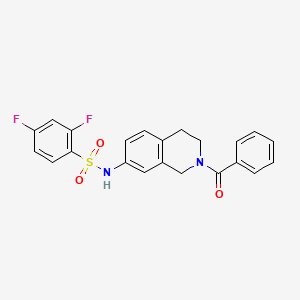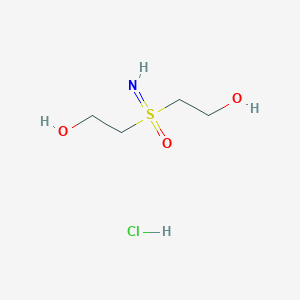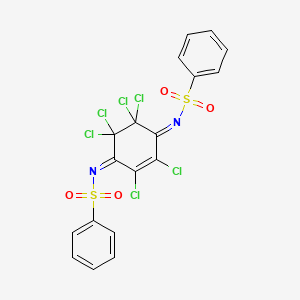
(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide, also known as CDCB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CDCB is a sulfonamide-based compound that has been found to exhibit anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide is not fully understood. However, studies have shown that (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide also inhibits the activity of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide has also been found to induce apoptosis in cancer cells. Additionally, (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide in lab experiments is its ability to inhibit the activation of NF-κB and STAT3, which are involved in the inflammatory response and cancer development, respectively. However, one limitation of using (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxic effects on some cell lines.
Orientations Futures
The potential therapeutic applications of (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide are still being explored. Future research could focus on investigating the efficacy of (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide in treating specific diseases, such as cancer and inflammatory disorders. Additionally, further studies could explore the mechanism of action of (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide and its potential as a drug candidate.
Méthodes De Synthèse
(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 1,4-cyclohexadiene with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with aniline to form (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide.
Applications De Recherche Scientifique
(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide has been investigated for its potential as a therapeutic agent in various diseases. Studies have shown that (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. (N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(NE)-N-[(4Z)-4-(benzenesulfonylimino)-2,3,5,5,6,6-hexachlorocyclohex-2-en-1-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl6N2O4S2/c19-13-14(20)16(26-32(29,30)12-9-5-2-6-10-12)18(23,24)17(21,22)15(13)25-31(27,28)11-7-3-1-4-8-11/h1-10H/b25-15-,26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCSNJXDVBEEIY-WFOJNGAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=NS(=O)(=O)C3=CC=CC=C3)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(/C(=N/S(=O)(=O)C3=CC=CC=C3)/C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N,N'E,N,N'Z)-N,N'-(perchlorocyclohex-2-ene-1,4-diylidene)dibenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)
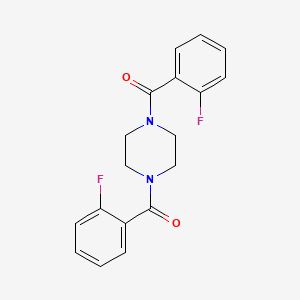
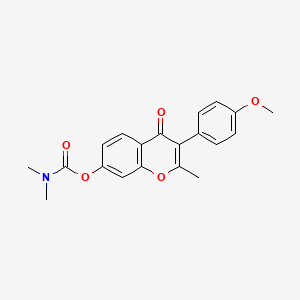
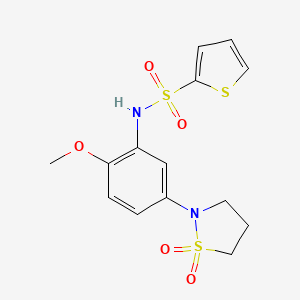
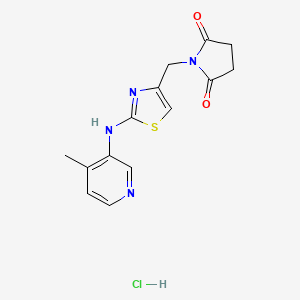
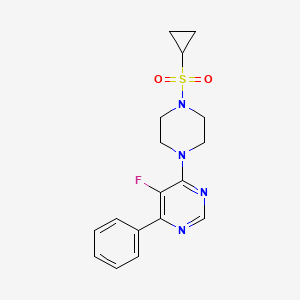
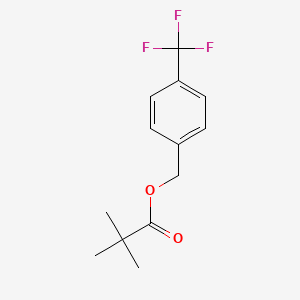

![(2E)-4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2532096.png)
